Cas no 6969-95-5 (4-nitro-1-phenoxy-2-(trifluoromethyl)benzene)

4-nitro-1-phenoxy-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene
- AR-1G3900
- NSC68884
- CTK5D0975
- AC1Q20XH
- AC1L6PML
- AG-J-45748
- 1-trifluoromethyl-5-nitro-2-phenoxy-benzene
- AR-1G3900; NSC68884; CTK5D0975; AC1Q20XH; AC1L6PML; AG-J-45748; 1-trifluoromethyl-5-nitro-2-phenoxy-benzene;
- 6969-95-5
- NSC-68884
- DTXSID30290477
- AS-8660
- VISZAKUAHVQLIE-UHFFFAOYSA-N
- NSC 68884
- AKOS030229216
- MFCD28347989
- CS-0454969
-
- インチ: InChI=1S/C13H8F3NO3/c14-13(15,16)11-8-9(17(18)19)6-7-12(11)20-10-4-2-1-3-5-10/h1-8H
- InChIKey: VISZAKUAHVQLIE-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
計算された属性
- せいみつぶんしりょう: 283.04564
- どういたいしつりょう: 283.04562760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 55Ų
じっけんとくせい
- PSA: 52.37
- LogP: 4.92910
4-nitro-1-phenoxy-2-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525636-50mg |
4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene |
6969-95-5 | 98% | 50mg |
¥1285.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525636-100mg |
4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene |
6969-95-5 | 98% | 100mg |
¥1848.00 | 2024-05-03 | |
Apollo Scientific | PC300833-1g |
4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene |
6969-95-5 | 1g |
£85.00 | 2025-02-21 |
4-nitro-1-phenoxy-2-(trifluoromethyl)benzene 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
4-nitro-1-phenoxy-2-(trifluoromethyl)benzeneに関する追加情報
Introduction to 4-Nitro-1-Phenoxy-2-(Trifluoromethyl)benzene (CAS No. 6969-95-5)
4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene, with the CAS number 6969-95-5, is a versatile compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a nitro group, a phenoxy group, and a trifluoromethyl group. These functional groups endow the molecule with a range of chemical and physical properties that make it valuable for various applications.
The chemical formula of 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene is C13H8F33. The presence of the trifluoromethyl group imparts significant electron-withdrawing properties, which can influence the reactivity and stability of the molecule. The nitro group, on the other hand, is a strong electron-withdrawing group that can participate in various chemical reactions, including reduction to form amino derivatives. The phenoxy group adds aromatic character and can enhance the solubility of the compound in organic solvents.
In recent years, 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of novel drugs. For example, researchers have explored its role in the development of anti-inflammatory agents and anticancer drugs. The trifluoromethyl group, in particular, has been shown to improve the metabolic stability and bioavailability of drug candidates.
A study published in the Journal of Medicinal Chemistry highlighted the use of 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene as a key intermediate in the synthesis of a novel class of selective COX-2 inhibitors. These inhibitors have shown promise in reducing inflammation without causing significant gastrointestinal side effects, which is a common issue with non-selective NSAIDs. The unique structure of 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene allows for precise control over the synthesis process, ensuring high yields and purity of the final product.
Beyond pharmaceutical applications, 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene has also found use in materials science. Its aromatic structure and electron-withdrawing groups make it an excellent candidate for the development of advanced materials with enhanced properties. For instance, researchers have utilized this compound as a building block for creating conductive polymers and organic semiconductors. These materials have potential applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
The physical properties of 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene, including its melting point, boiling point, and solubility characteristics, are crucial for its handling and application. The compound typically appears as a white or off-white solid at room temperature. Its melting point ranges from 70 to 75°C, making it relatively easy to work with in laboratory settings. The compound is moderately soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water.
Safety considerations are an essential aspect when working with any chemical compound. While 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene is not classified as a hazardous material under current regulations, it is important to handle it with care to avoid skin contact and inhalation. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn during handling. Additionally, it is recommended to work with this compound in well-ventilated areas or under a fume hood to minimize exposure risks.
In conclusion, 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene (CAS No. 6969-95-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique molecular structure makes it an invaluable intermediate in pharmaceutical research and materials science applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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